molecular formula C12H13ClFNO B2629401 2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 2411262-00-3

2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B2629401
CAS RN: 2411262-00-3
M. Wt: 241.69
InChI Key: IOIQRHVZIILYNW-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide” is a complex organic molecule. It contains an indene moiety, which is a polycyclic hydrocarbon, and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the polycyclic indene moiety and the acetamide group. The presence of the chlorine and fluorine atoms could also influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carbonyl group of the acetamide or at the aromatic ring of the indene moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar acetamide group and the halogen atoms could make it relatively polar, potentially affecting its solubility and reactivity .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising properties, it could be further studied for potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

2-chloro-N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c1-7-4-8-2-3-9(14)5-10(8)12(7)15-11(16)6-13/h2-3,5,7,12H,4,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIQRHVZIILYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1NC(=O)CCl)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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